![molecular formula C12H16N2O3 B13695398 3-[(3-Nitrophenyl)amino]cyclohexanol](/img/structure/B13695398.png)
3-[(3-Nitrophenyl)amino]cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD33548961 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33548961 involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The preparation method typically includes the use of specific reagents and catalysts to facilitate the reaction. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of MFCD33548961 is scaled up to meet the demand for its various applications. The industrial production methods are designed to be efficient and cost-effective, often involving continuous processes and advanced technologies to ensure high-quality output. The use of automated systems and quality control measures is essential to maintain consistency and safety in the production process.
Análisis De Reacciones Químicas
Types of Reactions: MFCD33548961 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD33548961 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and concentration, play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of MFCD33548961 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
MFCD33548961 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a reagent in various synthetic processes and as a catalyst in certain reactions. In biology, the compound is studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, MFCD33548961 is investigated for its therapeutic potential in treating various diseases. In industry, the compound is utilized in the production of advanced materials and as an additive in various products.
Mecanismo De Acción
The mechanism of action of MFCD33548961 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes.
Comparación Con Compuestos Similares
Similar Compounds: Several compounds are structurally similar to MFCD33548961, including those with similar functional groups or chemical backbones. These compounds may share some properties with MFCD33548961 but also exhibit unique characteristics that distinguish them.
Highlighting Uniqueness: MFCD33548961 stands out due to its specific reactivity and stability, which make it particularly valuable in certain applications. Its unique properties allow it to perform functions that similar compounds may not be able to achieve, highlighting its importance in scientific research and industrial applications.
Conclusion
MFCD33548961 is a versatile and valuable compound with a wide range of applications in various scientific fields. Its unique properties and reactivity make it a subject of ongoing research and development, with the potential to contribute significantly to advancements in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
3-(3-nitroanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H16N2O3/c15-12-6-2-4-10(8-12)13-9-3-1-5-11(7-9)14(16)17/h1,3,5,7,10,12-13,15H,2,4,6,8H2 |
Clave InChI |
DJFCTUMBPYVTOO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13695315.png)
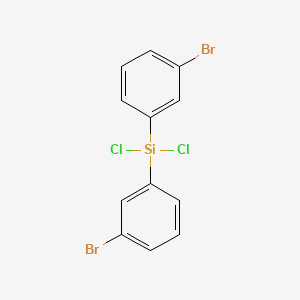
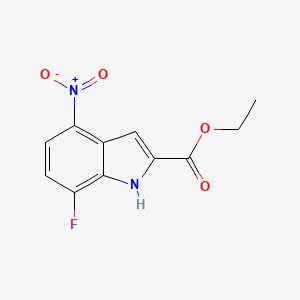
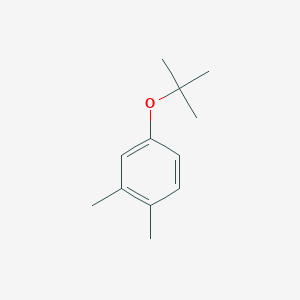
![Bis[(2-methylpropan-2-yl)oxy]diazene](/img/structure/B13695342.png)
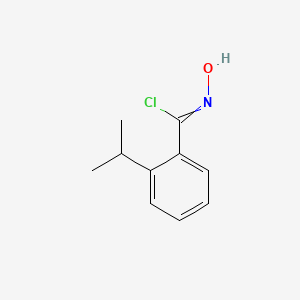
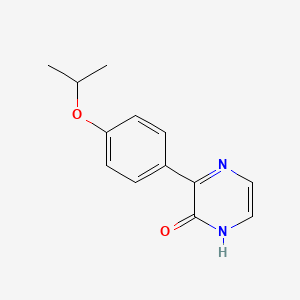
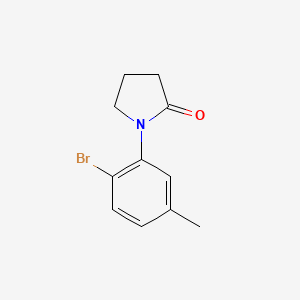
![Ethyl 3-fluoro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13695352.png)
![3-[2-Oxo-3-(2-propynyl)-2,3-dihydro-1-benzimidazolyl]piperidine-2,6-dione](/img/structure/B13695363.png)
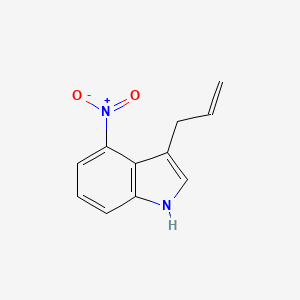
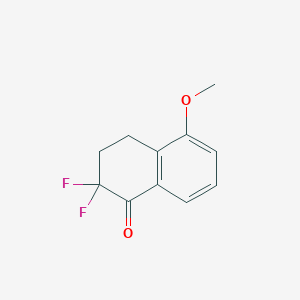
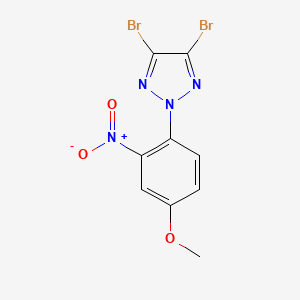
![Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13695391.png)
